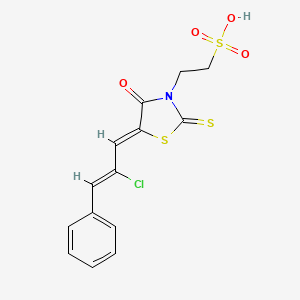
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound exhibits significant potential in the treatment of diabetic complications through the inhibition of aldose reductase.
Chemical Structure and Properties
The molecular formula for this compound is C14H12ClNO4S3 with a molecular weight of approximately 389.88 g/mol. The compound features a thiazolidine ring, a chloro-substituted phenyl group, and an ethanesulfonic acid moiety, which contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contains sulfur and nitrogen atoms |
| Chloro-substituted Phenyl | Enhances reactivity and biological interaction |
| Ethanesulfonic Acid Moiety | Increases solubility and bioavailability |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase. This enzyme is implicated in the conversion of glucose to sorbitol, a process that can lead to diabetic complications if unregulated. By inhibiting this enzyme, the compound may help mitigate oxidative stress and other complications associated with diabetes.
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been studied for its effects on cytokine production and the inhibition of inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Study on Aldose Reductase Inhibition :
- A study demonstrated that this compound significantly inhibited aldose reductase activity in vitro, leading to decreased sorbitol levels in diabetic models. This suggests potential therapeutic applications for managing diabetic complications.
-
Anticancer Activity Assessment :
- In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating strong antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
-
Anti-inflammatory Mechanism Exploration :
- Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-11(8-10-4-2-1-3-5-10)9-12-13(17)16(14(21)22-12)6-7-23(18,19)20/h1-5,8-9H,6-7H2,(H,18,19,20)/b11-8-,12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFVHPVKYHOQU-QAHSQZNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














